Methyl (2S)-2-amino-2-(2-fluorophenyl)acetate
Description
Methyl (2S)-2-amino-2-(2-fluorophenyl)acetate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an amino group, a fluorophenyl group, and a methyl ester group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
methyl (2S)-2-amino-2-(2-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBTVDCABPEXGX-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-2-(2-fluorophenyl)acetate typically involves the reaction of 2-fluorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-2-(2-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl (2S)-2-amino-2-(2-fluorophenyl)acetate has been investigated for several biological activities:
- Antinociceptive Effects : Studies indicate that compounds similar to this exhibit analgesic properties, reducing pain responses in animal models.
- Anti-inflammatory Properties : Research has shown that it can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary investigations suggest possible neuroprotective effects, potentially through modulation of neurotransmitter systems.
Case Study 1: Analgesic Activity
A controlled study involving rodents demonstrated that this compound significantly reduced pain responses compared to control groups. This indicates its potential as an analgesic agent.
Case Study 2: Inflammatory Response Modulation
In vitro studies using human cell lines showed that this compound could downregulate pro-inflammatory cytokines. This suggests mechanisms by which it could be utilized therapeutically for inflammatory conditions.
Comparative Analysis with Related Compounds
The following table illustrates how variations in substituent positions can impact biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl (S)-2-amino-2-(3-fluorophenyl)acetate | Fluorine at meta position | Anti-inflammatory, Analgesic |
| Methyl (S)-2-amino-2-(4-fluorophenyl)acetate | Fluorine at para position | Neuroprotective effects |
| Methyl (S)-2-amino-2-(3-chlorophenyl)acetate | Chlorine instead of fluorine | Anticancer properties |
Mechanism of Action
The mechanism of action of Methyl (2S)-2-amino-2-(2-fluorophenyl)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorophenyl group enhances its binding affinity to these targets, potentially leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-amino-2-(4-fluorophenyl)acetate
- Methyl (2S)-2-amino-2-(2-chlorophenyl)acetate
- Methyl (2S)-2-amino-2-(2-bromophenyl)acetate
Uniqueness
Methyl (2S)-2-amino-2-(2-fluorophenyl)acetate is unique due to the presence of the fluorine atom in the ortho position of the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity, distinguishing it from other similar compounds.
Biological Activity
Methyl (2S)-2-amino-2-(2-fluorophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound features an amino group and an ester functional group, contributing to its reactivity and biological activity. The presence of the fluorine atom at the ortho position on the phenyl ring enhances its electronic properties, potentially improving interactions with biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group is believed to enhance binding affinity, leading to modulation of various biological pathways. Specific interactions may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It may interact with receptors involved in neurotransmission or inflammation, potentially influencing physiological responses.
Biological Activity Studies
- Antinociceptive Effects : Research indicates that compounds similar to this compound exhibit analgesic properties. A study on structurally related compounds showed that they could reduce pain responses in animal models, suggesting potential use in pain management.
- Anti-inflammatory Properties : Some studies have reported that related compounds possess anti-inflammatory effects. The ability to modulate inflammatory pathways could make this compound a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Preliminary investigations suggest that this compound might have neuroprotective effects, possibly through the modulation of neurotransmitter systems. This aspect warrants further exploration in neuropharmacology .
Case Study 1: Analgesic Activity
In a controlled study involving rodents, a series of fluorinated amino acid derivatives were tested for their analgesic efficacy. This compound was shown to significantly reduce pain responses compared to control groups, indicating its potential as an analgesic agent.
Case Study 2: Inflammatory Response Modulation
In vitro studies using human cell lines demonstrated that this compound could downregulate pro-inflammatory cytokines. This suggests a mechanism by which the compound could be utilized in therapeutic settings for inflammatory diseases.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl (S)-2-amino-2-(3-fluorophenyl)acetate | Fluorine at meta position | Anti-inflammatory, Analgesic |
| Methyl (S)-2-amino-2-(4-fluorophenyl)acetate | Fluorine at para position | Neuroprotective effects |
| Methyl (S)-2-amino-2-(3-chlorophenyl)acetate | Chlorine instead of fluorine | Anticancer properties |
This table illustrates how variations in substituent positions can impact biological activity, emphasizing the importance of structural modifications in drug design.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
